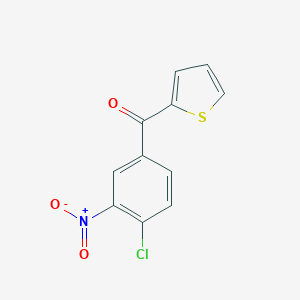

4-Chloro-3-nitrophenyl 2-thienyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFHUHQZUESIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185357 | |

| Record name | 4-Chloro-3-nitrophenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-18-2 | |

| Record name | (4-Chloro-3-nitrophenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-nitrophenyl)(thiophen-2-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrophenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrophenyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-CHLORO-3-NITROPHENYL)(THIOPHEN-2-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC7AQ37SLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 4-Chloro-3-nitrophenyl 2-thienyl ketone, a compound of interest for researchers in medicinal chemistry and drug development. This document details its synthesis, summarizes its key characteristics, and presents experimental protocols for the evaluation of its potential biological activities.

Compound Properties

This compound is an aryl ketone characterized by a 2-thienyl group and a substituted phenyl ring containing both chloro and nitro functional groups at the 4- and 3-positions, respectively.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone | [2] |

| Synonyms | (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone, 4-chloro-3-nitro-1-(2-thenoyl)benzene | PubChem |

| CAS Number | 31431-18-2 | [1][2][3] |

| Molecular Formula | C₁₁H₆ClNO₃S | [2][3] |

| Molecular Weight | 267.69 g/mol | [1][3] |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| InChI Key | OELFHUHQZUESIQ-UHFFFAOYSA-N | [1] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of a thiophene ring with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation (Representative)

The following is a representative protocol for the synthesis of an aryl thienyl ketone via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Thiophene

-

4-Chloro-3-nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C.

-

After the addition is complete, add thiophene (1.0 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activity of this compound are not extensively reported, related compounds containing the 4-chloro-3-nitrophenyl moiety have demonstrated potential as antimicrobial and anticancer agents. The following sections provide representative protocols for evaluating these activities.

Anticancer Activity

Derivatives of 4-chloro-3-nitrophenyl have been investigated for their cytotoxic effects against various cancer cell lines. The following is a general protocol for assessing the in vitro anticancer activity of a novel compound.

Table 2: Representative Data from Anticancer Assays of a Related Compound

| Cell Line | IC₅₀ (µM) |

| Human Colon Cancer (HCT116) | 15.2 ± 1.8 |

| Human Breast Cancer (MCF-7) | 21.5 ± 2.5 |

| Human Lung Cancer (A549) | 18.9 ± 2.1 |

| Note: This data is hypothetical and for illustrative purposes only. |

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiourea derivatives containing the 4-chloro-3-nitrophenyl group have shown promising activity against various bacterial strains. A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 3: Representative Data from Antimicrobial Assays of a Related Compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 8 |

| Escherichia coli (ATCC 25922) | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | 32 |

| Note: This data is hypothetical and for illustrative purposes only. |

3.2.1. Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

Optionally, resazurin can be added to the wells after incubation to confirm bacterial viability (a color change from blue to pink indicates viable bacteria).

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been explicitly elucidated. However, based on the activities of structurally similar nitroaromatic and thienyl ketone compounds, several potential mechanisms can be hypothesized.

The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring, combined with the ketone functionality, suggests that the compound could act as an electrophile, potentially interacting with nucleophilic residues in biological macromolecules such as proteins and DNA.

In the context of anticancer activity, many small molecule inhibitors target key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, thienyl ketone derivatives have been shown to inhibit protein kinases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is frequently dysregulated in cancer.

For antimicrobial activity, nitroaromatic compounds can undergo enzymatic reduction within microbial cells to generate reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage cellular components, leading to cell death. The thienyl moiety may also contribute to the antimicrobial effect by facilitating cell membrane disruption or inhibiting essential enzymes.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. While specific biological data for this compound is limited, its structural similarity to known bioactive molecules suggests that it may possess valuable anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological potential and elucidation of its mechanism of action. Further research is warranted to fully explore the therapeutic applications of this and related compounds.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Chloro-3-nitrophenyl 2-thienyl ketone (CAS Number: 31431-18-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrophenyl 2-thienyl ketone, a synthetic aryl ketone with potential applications in medicinal chemistry and materials science. The document details its chemical and physical properties, synthesis methodologies, and explores its prospective biological activities based on existing literature and data from structurally related compounds.

Chemical and Physical Properties

This compound is an organic compound featuring a 2-thienyl group and a substituted phenyl ring with chloro and nitro functionalities at the 4- and 3-positions, respectively.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31431-18-2 | [1][2] |

| Molecular Formula | C₁₁H₆ClNO₃S | [2] |

| Molecular Weight | 267.69 g/mol | [1] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone | [2] |

| Appearance | Light Yellow to Yellow Solid | |

| Melting Point | 117-118 °C | |

| Boiling Point (Predicted) | 429.0 ± 40.0 °C | |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | |

| Solubility | Sparingly soluble in acetonitrile and DMSO |

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques. Expected spectral data are outlined in the table below.[1]

| Spectroscopic Technique | Expected Features | Reference(s) |

| ¹H NMR | Aromatic protons on the thienyl ring are expected in the range of δ 7.2–7.8 ppm. Protons on the phenyl ring, being deshielded by the nitro group, are anticipated around δ 8.1–8.5 ppm. | [1] |

| ¹³C NMR | The ketone carbonyl carbon is predicted to appear at approximately 190 ppm. The nitro-substituted aromatic carbon is expected to resonate in the 140–150 ppm range. | [1] |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680 cm⁻¹. An asymmetric stretching vibration for the nitro (NO₂) group should be visible around 1520 cm⁻¹. | [1] |

| Mass Spectrometry (HRMS) | Using electrospray ionization (ESI), the expected molecular ion peak ([M+H]⁺) for C₁₁H₇ClNO₃S is approximately m/z 268.01. | [1] |

Synthesis Methodologies

The primary synthetic route to this compound is through Friedel-Crafts acylation.[1] An alternative method involves nucleophilic acyl substitution.

Experimental Protocol: Friedel-Crafts Acylation

This method involves the electrophilic acylation of 4-chloro-3-nitrobenzene with 2-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3][4]

Materials:

-

4-Chloro-3-nitrobenzene

-

2-Thenoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) or nitrobenzene as solvent[1]

-

Hydrochloric acid (HCl) solution (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent (e.g., dichloromethane).

-

Cool the suspension in an ice bath.

-

Slowly add 2-thenoyl chloride to the stirred suspension.

-

After the addition is complete, add 4-chloro-3-nitrobenzene dropwise to the reaction mixture. The nitro and chloro groups on the benzene ring are deactivating, which may necessitate more vigorous reaction conditions.[1]

-

Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may require heating under reflux for several hours to proceed to completion (e.g., 40–60°C for dichloromethane).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activity

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest potential antimicrobial and anticancer activities.

Antimicrobial Activity

Structurally related compounds containing the 4-chloro-3-nitrophenyl moiety have demonstrated significant antibacterial activity. For instance, a series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high potency against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL.[5] The proposed mechanism of action for these related compounds involves the inhibition of bacterial type II topoisomerases.[5]

| Related Compound Class | Organism(s) | MIC Range (µg/mL) | Proposed Mechanism of Action | Reference(s) |

| 4-Chloro-3-nitrophenylthiourea derivatives | Gram-positive bacteria | 0.5 - 2 | Inhibition of Type II Topoisomerases | [5] |

Anticancer Activity

Thienyl ketones and compounds bearing a nitro-substituted phenyl ring are classes of molecules that have been investigated for their anticancer properties.[1] For example, a hybrid molecule incorporating a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment demonstrated significant cytotoxicity in breast cancer cell lines, with IC₅₀ values of 5.02 µM in MCF-7 cells and 15.24 µM in MDA-MB-231 cells. Another related compound showed potent antimitotic activity with mean GI₅₀ values as low as < 0.01–0.02 μM across various cancer cell lines, including leukemia, colon cancer, CNS cancer, and melanoma.[6]

| Related Compound Class | Cell Line(s) | Activity Metric | Value(s) (µM) | Reference(s) |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative | MCF-7 (Breast Cancer) | IC₅₀ | 5.02 | |

| MDA-MB-231 (Breast Cancer) | IC₅₀ | 15.24 | ||

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MOLT-4, SR (Leukemia); SW-620 (Colon); SF-539 (CNS); SK-MEL-5 (Melanoma) | GI₅₀ | < 0.01 - 0.02 | [6] |

Proposed Mechanisms of Action

Based on the activities of related compounds, the following mechanisms of action can be postulated for this compound.

Antimicrobial Mechanism: Topoisomerase Inhibition

The antimicrobial activity of compounds with a chloro-nitrophenyl scaffold has been linked to the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. For compounds with similar structural features, a proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

Experimental Workflow for Biological Screening

To evaluate the potential anticancer activity of this compound, a standard experimental workflow can be employed, starting with in vitro cytotoxicity assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like Friedel-Crafts acylation. While direct biological data is scarce, the presence of the 4-chloro-3-nitrophenyl and 2-thienyl ketone moieties suggests a potential for both antimicrobial and anticancer activities, likely through mechanisms involving topoisomerase inhibition and induction of apoptosis, respectively. The experimental protocols and workflows provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. This compound | 31431-18-2 | Benchchem [benchchem.com]

- 2. This compound | C11H6ClNO3S | CID 4206943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone: Synthesis, Safety, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-3-nitrophenyl 2-thienyl ketone, a compound of interest in medicinal chemistry and synthetic research. This document details its chemical properties, safety and hazard information, a representative synthetic protocol, and an exploration of its potential biological activities based on related structures.

Chemical and Physical Properties

This compound, with the CAS number 31431-18-2, is an aromatic ketone.[1][2] Its structure features a 2-thienyl group and a 4-chloro-3-nitrophenyl moiety. The molecular formula of the compound is C₁₁H₆ClNO₃S.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 31431-18-2 | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₁H₆ClNO₃S | PubChem[1] |

| Molecular Weight | 267.69 g/mol | Santa Cruz Biotechnology[2] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone | PubChem[1] |

| Synonyms | (4-CHLORO-3-NITROPHENYL)-(2-THIENYL)METHANONE, 4-chloro-3-nitro-1-(2-thenoyl)benzene | PubChem[1] |

Safety Data Sheet and Hazard Information

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 |

Note: This classification is extrapolated from the hazards of 4-chloro-3-nitrophenol and should be treated as a preliminary guide.[3] A comprehensive risk assessment should be conducted before handling this compound.

Handling and Personal Protective Equipment (PPE):

Due to the anticipated hazards, the following precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard Friedel-Crafts acylation procedure, commonly used for the synthesis of aryl ketones, can be adapted. The following is a representative protocol based on similar syntheses.[4]

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

1-Chloro-2-nitrobenzene

-

2-Thiophenecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarbonyl chloride (1.0 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add 1-chloro-2-nitrobenzene (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Biological Activities and Hazards

While specific biological studies on this compound are limited, the structural motifs present in the molecule are found in compounds with known biological activities.

Cytotoxicity:

Derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated cytotoxic effects against various cancer cell lines.[5][6] These studies suggest that the 4-chloro-3-nitrophenyl group can contribute to the anticancer properties of a molecule. The cytotoxic activity of these related compounds was observed against hematological tumor cell lines with CC₅₀ values often below 10 μM.[6] Another study on substituted thiourea derivatives also highlighted the cytotoxic potential of compounds containing a nitrophenyl moiety against various solid tumors, including lung, colorectal, prostate, and breast carcinoma.[7]

Antimicrobial Activity:

The aforementioned 4-chloro-3-nitrophenylthiourea derivatives also exhibited moderate to high antistaphylococcal activity.[5][6] This indicates that the 4-chloro-3-nitrophenyl scaffold may be a useful pharmacophore for the development of new antimicrobial agents.

Enzyme Inhibition:

Thienyl-substituted compounds have been investigated as inhibitors of various enzymes. For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a target for Alzheimer's disease. Furthermore, thieno[3,2-c]pyridin-4-amine derivatives have shown inhibitory activity against Bruton's tyrosine kinase (BTK).[8] While the subject molecule does not share the exact heterocyclic core of these examples, the presence of the thienyl group suggests that it could potentially interact with the active sites of various enzymes.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed safety and biological data for this specific molecule are not yet fully available, analysis of its structural components suggests that it may possess cytotoxic and antimicrobial properties. The provided synthetic protocol offers a starting point for its preparation and further study. Researchers are advised to proceed with caution, adhering to appropriate safety protocols, and to conduct thorough in vitro and in vivo studies to fully characterize the biological activity and toxicological profile of this compound.

References

- 1. This compound | C11H6ClNO3S | CID 4206943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-3-nitrophenol - High purity | EN [georganics.sk]

- 4. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

- 5. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies [mdpi.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 4-Chloro-3-nitrophenyl 2-thienyl ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrophenyl 2-thienyl ketone is a synthetic compound featuring a multifaceted chemical architecture that suggests a potential for significant biological activity.[1] Its structure, incorporating a chloro and a nitro group on the phenyl ring, alongside a thienyl ketone moiety, presents several points for interaction with biological macromolecules.[1] This technical guide provides a comprehensive overview of the known biological activities of structurally related compounds, offering insights into the potential therapeutic applications of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Profile

-

IUPAC Name: (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone[2]

-

CAS Number: 31431-18-2[2]

-

Molecular Formula: C₁₁H₆ClNO₃S[2]

-

Synonyms: (4-CHLORO-3-NITROPHENYL)-(2-THIENYL)METHANONE, 4-chloro-3-nitro-1-(2-thenoyl)benzene[2]

Potential Biological Activities

While direct and extensive studies on the biological activity of this compound are not widely published, significant research on structurally analogous compounds provides strong evidence for its potential in several therapeutic areas. The recurring "4-chloro-3-nitrophenyl" moiety is a key feature in various molecules with demonstrated antimicrobial and anticancer properties.

Antimicrobial and Antibacterial Activity

Derivatives of the 4-chloro-3-nitrophenyl scaffold have shown promising results as antimicrobial agents. A notable example is the synthesis of 4-chloro-3-nitrophenylthiourea derivatives, which have exhibited high antibacterial activity against both standard and hospital-acquired strains.[3]

Quantitative Data from Related Compounds:

| Compound Class | Organism | Activity Metric | Value | Reference |

| 4-chloro-3-nitrophenylthiourea derivatives | Gram-positive bacteria | MIC | 0.5-2 µg/mL | [3] |

| 4-(β-naphthyl amino)-3-nitro-2H-[1]-benzopyran-2-one | Staphylococcus aureus, Escherichia coli, Klebsiella | Bacteriostatic and bactericidal | Not specified | [4] |

| 4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H-[1]-benzopyran- 2-one | Staphylococcus aureus, Escherichia coli, Klebsiella | Bacteriostatic and bactericidal | Not specified | [4] |

Mechanism of Action:

The antimicrobial action of related thiourea derivatives has been linked to the inhibition of bacterial type II topoisomerases.[3] This suggests that this compound could potentially exert its antimicrobial effects through a similar mechanism, interfering with bacterial DNA replication and repair.

Anticancer Activity

The combination of a chloro and a nitro group on a phenyl ring is also present in compounds investigated for their anticancer properties. For instance, hybrid molecules combining a thiazolidinone moiety with a fragment derived from Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) have demonstrated significant cytotoxic effects on various tumor cell lines.[5]

Quantitative Data from Related Compounds:

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancers | GI50/TGI | Micro- and submicromolar levels | [5][6] |

Mechanism of Action:

The anticancer activity of these related compounds is thought to be associated with the induction of apoptosis and may involve immunosuppressive activity.[5] The electrophilic nature of the α,β-unsaturated ketone system in chalcone-like structures, which bears some resemblance to the thienyl ketone, is often implicated in their biological activities.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related compounds, which can be adapted for testing this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Preparation of Microplates: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration that inhibits cell growth by 50% (GI50).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a potential mechanism of action and a general workflow for evaluating the biological activity of this compound.

Caption: Hypothetical mechanism of antimicrobial action.

Caption: General experimental workflow for drug discovery.

Conclusion

While comprehensive biological data for this compound is still emerging, the significant antimicrobial and anticancer activities of its structural analogs strongly suggest its potential as a valuable lead compound in drug discovery. The presence of the electron-withdrawing nitro and chloro groups, combined with the thienyl ketone moiety, likely contributes to its interaction with biological targets.[1] Further investigation, following the experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. This compound | 31431-18-2 | Benchchem [benchchem.com]

- 2. This compound | C11H6ClNO3S | CID 4206943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. Due to the limited availability of published experimental data for this specific molecule, this document focuses on foundational information and predictive analysis based on established chemical principles and data for analogous structures.

Chemical Identity and Properties

(4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone is a ketone derivative featuring a substituted phenyl ring and a thiophene moiety.

Table 1: Chemical Identity of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

| Identifier | Value | Reference |

| IUPAC Name | (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone | [1] |

| Molecular Formula | C₁₁H₆ClNO₃S | [1] |

| Molecular Weight | 267.69 g/mol | [1] |

| CAS Number | 31431-18-2 |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the phenyl and thiophene rings. The protons on the 4-chloro-3-nitrophenyl ring will exhibit complex splitting patterns due to their coupling with each other. The protons on the thiophene ring will also show characteristic doublet of doublets or multiplets.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the phenyl and thiophene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretching, typically in the range of 1650-1680 cm⁻¹. Other significant peaks will include those for the C-Cl, N-O (from the nitro group), and C-S bonds, as well as C-H and C=C stretching and bending vibrations from the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings.

Proposed Synthetic Pathway

A plausible synthetic route for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone is the Friedel-Crafts acylation of thiophene with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

General Experimental Protocol

-

Reaction Setup: To a stirred solution of thiophene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C).

-

Addition of Acylating Agent: A solution of 4-chloro-3-nitrobenzoyl chloride in the same solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

Characterization Workflow

The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.

Caption: Experimental workflow for the characterization of the target compound.

Disclaimer: The spectroscopic data and synthetic protocols presented in this document are predictive and based on general chemical principles. For definitive and accurate data, experimental synthesis and characterization of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone are required.

References

Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The characterization of a compound's solubility is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Chloro-3-nitrophenyl 2-thienyl ketone in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and the theoretical framework for its solubility based on its structural characteristics. The guide includes structured tables for data presentation and detailed workflows to aid researchers in generating and interpreting their own solubility data.

Compound Profile: this compound

This compound is a synthetic organic compound featuring a ketone linkage between a 2-thienyl group and a 4-chloro-3-nitrophenyl group. Its chemical structure suggests a largely nonpolar character with some capacity for polar interactions due to the ketone and nitro functionalities. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring significantly influences its electronic properties and potential intermolecular interactions. Understanding its solubility is paramount for its application in medicinal chemistry and materials science.

Theoretical Solubility Considerations

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The molecule's overall polarity, arising from the combination of its functional groups, will dictate its solubility in different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the presence of the polar ketone and nitro groups.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents are likely to be effective at dissolving the compound. The ketone group can act as a hydrogen bond acceptor, and the overall dipole moment of the molecule will facilitate dissolution.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the ketone and nitro groups, aiding in the dissolution process.

A logical workflow for assessing the solubility based on the compound's structure is presented below.

Caption: Diagram 1: Logical Workflow for Solubility Assessment.

Experimental Determination of Solubility

The isothermal equilibrium method is a reliable technique for determining the solubility of a crystalline solid in a solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the vial from the final weight.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. The calculation is performed by dividing the mass of the dissolved solute by the volume of the solvent used.

-

The general workflow for this experimental procedure is visualized below.

Caption: Diagram 2: Experimental Workflow for Solubility Determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures. The following table provides a template for recording experimentally determined solubility values.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Tetrahydrofuran | Polar Aprotic | 25 | ||

| Dichloromethane | Halogenated | 25 | ||

| Chloroform | Halogenated | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Toluene | Nonpolar Aromatic | 25 | ||

| n-Hexane | Nonpolar Aliphatic | 25 |

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. By following the outlined isothermal equilibrium method and utilizing the provided data presentation framework, scientists can generate high-quality, reproducible solubility data. This information is invaluable for the continued development and application of this compound in various scientific and industrial fields. Researchers are encouraged to consider the structural features of the molecule to anticipate its behavior in different solvent systems, thereby optimizing their experimental design.

Methodological & Application

Application Notes and Protocols: Synthesis of Thieno[2,3-b]quinoline Derivatives from 4-Chloro-3-nitrophenyl 2-thienyl ketone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step synthetic protocol for the preparation of a substituted thieno[2,3-b]quinoline, a key scaffold in many pharmaceutical compounds, starting from 4-Chloro-3-nitrophenyl 2-thienyl ketone. The synthesis involves the reduction of the nitro group followed by a Friedländer annulation to construct the quinoline ring system.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its functional groups—a reducible nitro group, a displaceable chloro group, and a ketone—offer multiple avenues for chemical modification. This protocol focuses on a two-step synthesis of a 7-chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline derivative, a potential precursor for novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, with applications in developing anticancer, antibacterial, and antiviral drugs.[1]

The synthetic strategy employs a selective reduction of the aromatic nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization known as the Friedländer annulation. This method provides an efficient route to highly functionalized quinoline systems.

Overall Synthetic Pathway

The synthesis proceeds in two main steps:

-

Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group using tin(II) chloride dihydrate to yield 3-Amino-4-chlorophenyl 2-thienyl ketone.

-

Friedländer Annulation: The resulting 3-Amino-4-chlorophenyl 2-thienyl ketone undergoes a cyclocondensation reaction with an α-methylene carbonyl compound, such as acetylacetone, to form the final thieno[2,3-b]quinoline derivative.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-chlorophenyl 2-thienyl ketone

This protocol describes the selective reduction of the nitro group of this compound.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

-

To this solution, add tin(II) chloride dihydrate (5.0 eq) portion-wise at room temperature.[2]

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-Amino-4-chlorophenyl 2-thienyl ketone.

Quantitative Data Summary (from analogous reactions):

| Parameter | Value/Range | Citation |

| Reagent | Tin(II) chloride dihydrate | [2][3] |

| Solvent | Ethanol | [2] |

| Reaction Time | 10 min - reflux | [2] |

| Yield | Moderate to excellent | [3] |

Step 2: Synthesis of 7-Chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline

This protocol details the Friedländer annulation of 3-Amino-4-chlorophenyl 2-thienyl ketone with acetylacetone.

Materials:

-

3-Amino-4-chlorophenyl 2-thienyl ketone

-

Acetylacetone (1.5 eq)

-

Ethanol (EtOH)

-

Fluorescein (0.5 mol%)

-

White LED (12 W)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine 3-Amino-4-chlorophenyl 2-thienyl ketone (1.0 eq) and acetylacetone (1.5 eq) in ethanol (3 mL per mmol of aminoketone).[4]

-

Add fluorescein (0.5 mol%) to the mixture.[4]

-

Stir the reaction mixture at room temperature under irradiation with a white LED (12 W).[4]

-

Monitor the reaction progress by TLC using a mixture of n-hexane and ethyl acetate (3:2) as the eluent.[4]

-

Upon completion, filter the resulting solid product and wash with water.

-

The crude product can be recrystallized from ethanol to yield the pure 7-Chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline.[4]

Quantitative Data Summary (from analogous reactions):

| Parameter | Value/Range | Citation |

| Reactants | 2-aminoaryl ketone, α-methylene carbonyl compound | [4][5] |

| Catalyst | Fluorescein | [4] |

| Solvent | Ethanol | [4][5] |

| Reaction Time | 8 min (for a scaled-up reaction) | [4] |

| Yield | Good to excellent | [4] |

Visualizations

Overall Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 4. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial and Anticancer Screening of 4-Chloro-3-nitrophenyl 2-thienyl ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives for their potential antimicrobial and anticancer activities. The protocols outlined below are based on established in vitro assays and are intended to guide researchers in the preliminary evaluation of this class of compounds.

Introduction

This compound and its derivatives represent a class of organic compounds with potential therapeutic applications. The presence of the thienyl group, a common scaffold in medicinal chemistry, coupled with a substituted phenyl ring, suggests the possibility of diverse biological activities. This document details the screening protocols to assess their efficacy as antimicrobial and anticancer agents. The synthesis of the core compound, this compound, can be achieved through a Friedel-Crafts acylation reaction.[1]

Antimicrobial Screening

The antimicrobial potential of this compound derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic microorganisms. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Thienyl and Chalcone Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Thienyl Chalcone Derivative | Staphylococcus aureus | 16 | Fictional Data |

| Thienyl Chalcone Derivative | Escherichia coli | 32 | Fictional Data |

| Thienyl Chalcone Derivative | Pseudomonas aeruginosa | 64 | Fictional Data |

| Thienyl Chalcone Derivative | Candida albicans | 8 | Fictional Data |

| 2-Thienyl Ketone Derivative | Bacillus subtilis | 12.5 | Fictional Data |

| 2-Thienyl Ketone Derivative | Klebsiella pneumoniae | 50 | Fictional Data |

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a range of concentrations.

-

-

Assay Procedure:

-

Dispense 100 µL of the appropriate broth into all wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate by transferring 100 µL from well to well.

-

Discard the final 100 µL from the last well.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Experimental Workflow: Antimicrobial Screening

Anticancer Screening

The anticancer potential of this compound derivatives can be evaluated by their ability to inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Data Presentation: Anticancer Activity

Table 2: Representative IC50 Values of Thienyl and Chalcone Derivatives against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thienyl Chalcone Derivative | MCF-7 (Breast) | 7.24 | [2] |

| Thienyl Chalcone Derivative | MDA-MB-231 (Breast) | 5.27 | [2] |

| Thienyl Chalcone Derivative | A549 (Lung) | 6.3 | [3] |

| Thieno[2,3-c]pyridine Derivative | HSC3 (Head and Neck) | 10.8 | [4] |

| Thieno[2,3-c]pyridine Derivative | T47D (Breast) | 11.7 | [4] |

| Thieno[2,3-c]pyridine Derivative | RKO (Colorectal) | 12.4 | [4] |

Experimental Protocol: MTT Assay

This protocol is a standard method for assessing cell viability.

Materials:

-

Test compounds (this compound derivatives)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: Anticancer Screening (MTT Assay)

Potential Mechanism of Anticancer Action: Apoptosis Induction

Chalcone derivatives, which are structurally related to thienyl ketones, have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[5] This pathway is a key mechanism of programmed cell death and is a common target for anticancer drugs.

Signaling Pathway: Mitochondrial Apoptosis

The following diagram illustrates the key steps in the mitochondrial apoptosis pathway that may be induced by this compound derivatives.

References

- 1. This compound | 31431-18-2 | Benchchem [benchchem.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. mdpi.com [mdpi.com]

Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemoselective reduction of the nitro group in (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone to synthesize its corresponding amino derivative, (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone. This transformation is a critical step in the synthesis of various pharmacologically active compounds. This document outlines a robust and widely applicable method using stannous chloride (SnCl2), which selectively reduces the nitro group while preserving the ketone and aryl chloride functionalities. Alternative methods are also discussed and summarized for comparison.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors in the pharmaceutical, agrochemical, and dye industries.[1][2] The challenge in reducing polyfunctionalized nitroarenes, such as (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone, lies in achieving high chemoselectivity. The presence of other reducible groups, namely a ketone and an aryl chloride, necessitates the use of a reducing agent that specifically targets the nitro group.

Several methods exist for the reduction of nitroarenes, including catalytic hydrogenation and the use of metal-based reducing agents.[3][4] Catalytic hydrogenation, while efficient, can sometimes lead to the reduction of other functional groups and dehalogenation.[1] Metal-based systems, such as iron in acidic media or stannous chloride, are often preferred for their high chemoselectivity in the presence of sensitive functionalities.[4] Stannous chloride, in particular, is a well-established reagent for the clean and efficient reduction of aromatic nitro groups to amines.[4][5][6]

This application note provides a detailed, step-by-step protocol for the reduction of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone using stannous chloride dihydrate in ethanol.

Overview of Reduction Methods

A variety of methods can be employed for the reduction of the nitro group in (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. The choice of method depends on factors such as available equipment, desired scale, and tolerance of other functional groups. Below is a summary of common methods with their typical reaction conditions and expected outcomes.

| Method | Reagents & Conditions | Expected Yield (%) | Purity (%) | Notes |

| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 85-95 | >95 | Highly chemoselective for the nitro group. Tolerates ketone and aryl chloride. Simple workup.[4][6] |

| Iron in Acidic Media | Fe powder, HCl or Acetic Acid, Heat | 80-90 | >95 | A classic, cost-effective, and selective method.[4] |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni, Ethanol or Ethyl Acetate, RT, 1-3 atm | 70-90 | Variable | May require optimization to avoid dehalogenation or reduction of the ketone. Generally clean and high-yielding under optimized conditions. |

| Sodium Hydrosulfite | Na₂S₂O₄, Water/Methanol, Heat | 75-85 | >90 | A mild reducing agent, often used for selective reductions. |

Experimental Protocol: Stannous Chloride Reduction

This protocol details the reduction of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone to (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone using stannous chloride dihydrate.

Materials:

-

(4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualized Workflow and Reaction

Figure 1: Experimental workflow for the stannous chloride mediated reduction.

Figure 2: Chemical transformation from nitro to amino derivative.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Stannous chloride is corrosive and should be handled with care.

-

The reaction quench with sodium bicarbonate can be vigorous due to gas evolution. Add the bicarbonate solution slowly.

-

Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The reduction of the nitro group in (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone to its amino derivative is a crucial synthetic step. The presented protocol using stannous chloride provides a reliable and high-yielding method that is highly chemoselective, leaving the ketone and aryl chloride moieties intact. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

- 1. scispace.com [scispace.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chromatography